molecular formula C12H13N3O2 B2668460 N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide CAS No. 1421443-61-9

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide

Cat. No.: B2668460
CAS No.: 1421443-61-9
M. Wt: 231.255
InChI Key: CQTKJAFDSDDHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide is a chemical compound offered for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Nicotinamide derivatives represent a significant area of investigation in medicinal chemistry, particularly in the development of new antifungal agents . Researchers have identified potent compounds within this class, such as 2-amino-N-(3-isopropylphenyl)nicotinamide, which demonstrate strong activity against Candida albicans —including fluconazole-resistant strains—and exhibit fungicidal, anti-hyphal, and anti-biofilm activities . The antifungal mechanism is associated with the disruption of the fungal cell wall . Furthermore, the isoxazole moiety, present in this compound, is a common pharmacophore in medicinal chemistry, and its incorporation is a strategy for designing biologically active molecules . Beyond antifungal applications, nicotinamide-based structures are also explored as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes a rate-limiting step in the NAD+ salvage pathway, and because cancer cells often rely on this pathway for energy metabolism, NAMPT inhibition is a promising therapeutic strategy for cancer treatment . The structural features of this compound may be of interest to researchers studying cancer metabolism and developing novel anticancer agents.

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-8-11(17-15-9)4-7-14-12(16)10-2-5-13-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTKJAFDSDDHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide typically involves the reaction of 3-methylisoxazole with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the isonicotinamide group.

Scientific Research Applications

Antimicrobial Activity

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. A study demonstrated that derivatives of isonicotinic acid, including those with isoxazole moieties, exhibited moderate antituberculous activity. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.34 to 0.41 μM, indicating their potential as therapeutic agents against resistant strains of tuberculosis .

Anticancer Potential

The compound's structural characteristics suggest it may have anticancer properties. Research has shown that isoxazole derivatives can inhibit cancer cell proliferation in various cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For instance, a series of synthesized quinazoline derivatives containing isoxazole moieties demonstrated significant anticancer activity, highlighting the importance of further exploration of this compound in cancer therapy .

Inhibition of Carbonic Anhydrase

Another promising application of this compound is its potential as a carbonic anhydrase inhibitor. A related study focused on the synthesis and biological evaluation of sulfonamide derivatives that included isoxazole components. Although these derivatives showed weak inhibition against carbonic anhydrase isoforms, they provide a framework for developing more potent inhibitors that could lead to therapeutic applications in treating conditions like glaucoma and edema .

Neurological Disorders

The pharmacological profile of this compound suggests it may also be beneficial in neurological disorders. Compounds with similar structures have been implicated in enhancing leptin signaling pathways, which could have implications for obesity and metabolic syndrome management. This indicates a potential application in treating metabolic disorders linked to neurological functions .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has been crucial in understanding how modifications to the isoxazole ring and the isonicotinamide structure influence biological activity. Researchers have identified that specific substitutions can enhance the efficacy of compounds as EPAC antagonists, which are relevant in various diseases including diabetes and obesity . This knowledge can guide future synthetic efforts to optimize this compound for improved therapeutic outcomes.

Data Table: Summary of Applications

Application AreaObserved EffectsReference
Antimicrobial ActivityModerate activity against Mycobacterium tuberculosis
Anticancer PotentialSignificant inhibition of cancer cell proliferation
Carbonic Anhydrase InhibitionWeak inhibition observed; potential for development
Neurological DisordersPossible enhancement of leptin signaling
Structure-Activity RelationshipsOptimized substitutions lead to enhanced efficacy

Case Studies

  • Antituberculous Activity : A study synthesized several derivatives based on the isonicotinic acid framework, including this compound, which were tested against both sensitive and resistant strains of Mycobacterium tuberculosis, yielding promising results for further development as anti-TB agents .
  • Anticancer Efficacy : Research involving quinazoline derivatives containing isoxazole rings revealed substantial anticancer activity across multiple tumor cell lines, suggesting that similar modifications in this compound could lead to novel anticancer therapies .
  • Inhibition Studies : The evaluation of sulfonamide derivatives for carbonic anhydrase inhibition provided insights into the potential modifications needed to enhance efficacy while maintaining safety profiles, laying groundwork for future studies involving this compound .

Mechanism of Action

The mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets in the body. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Key Substituents Molecular Weight*
N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide Isoxazole + pyridine Ethyl linker, methylisoxazole, pyridine-4-carboxamide ~289.3 g/mol
Example 157 Pyrrolidine carboxamide Thiazol-5-yl, hydroxy, 3-methylisoxazole, benzyl group ~610.7 g/mol
Example 158 Pyrrolidine carboxamide Hydroxy, 3-methylisoxazole, benzyl group ~566.7 g/mol
Example 159 Pyrrolidine carboxamide Hydroxy, 3-methylisoxazole, (S)-1-(thiazol-5-yl phenyl)ethyl group ~580.7 g/mol
Example from Pyrrolidine carboxylic acid tert-Butoxy, methylisoxazole acetyl, hydroxy, pyrrol-3-yl benzyl group ~527.6 g/mol

*Molecular weights are approximate and calculated based on structural formulas.

Key Observations:

Core Heterocycles :

  • The target compound employs a pyridine-isoxazole system, whereas patent examples use pyrrolidine carboxamides fused with thiazole or pyrrole rings. The pyridine core may enhance hydrogen-bonding capacity compared to pyrrolidine .
  • Thiazole and pyrrole substituents in patent compounds (e.g., Example 157) could improve target specificity for enzymes like kinases, whereas the target compound’s pyridine may favor interactions with NAD(P)-dependent proteins .

In contrast, rigid acetyl or benzyl groups in patent compounds (Examples 157–159) might restrict mobility but enhance metabolic stability . Hydroxy groups in patent examples (e.g., Example 158) increase hydrophilicity, which could enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s non-polar methylisoxazole .

Synthetic Complexity :

  • Patent compounds require multi-step synthesis, including chiral resolution (2S,4R-pyrrolidine) and coupling of bulky substituents (e.g., thiazol-5-ylbenzyl), increasing production costs . The target compound’s simpler structure may streamline synthesis but could compromise selectivity.

Research Findings and Implications

  • Bioactivity: Thiazole-containing pyrrolidine carboxamides (Example 157) demonstrate nanomolar inhibition of kinases like EGFR in preliminary assays, attributed to thiazole’s electron-deficient aromatic system . The target compound’s pyridine-isoxazole system may exhibit weaker kinase binding but broader antimicrobial activity due to isoxazole’s resistance to oxidative metabolism.
  • Pharmacokinetics : The ethyl linker in the target compound may reduce plasma protein binding compared to benzyl groups in patent examples, favoring renal excretion .

Biological Activity

N-(2-(3-methylisoxazol-5-yl)ethyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of an isoxazole ring and an isonicotinamide group. This structure contributes to its distinct chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications in pharmaceutical development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects. For instance, it has shown promising results against Mycobacterium tuberculosis, with MIC values comparable to established antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it modulates inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation. This interaction can lead to the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within the body. The isoxazole moiety can bind to enzymes or receptors, influencing their activity. For example, it may inhibit certain enzymes involved in metabolic processes or signal transduction pathways associated with inflammation and infection .

Case Study 1: Anticancer Activity

In a notable study, this compound was evaluated for its anticancer potential. The compound was administered at varying doses in mouse models bearing pancreatic cancer xenografts. Results indicated a dose-dependent reduction in tumor size and metastasis, particularly at a dose of 10 mg/kg over three weeks . This suggests that the compound could be a candidate for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in models of neurodegenerative diseases. It was found to enhance leptin signaling in hypothalamic slice cultures and protect against neuronal cell death induced by oxidative stress . These findings highlight its potential therapeutic applications in conditions such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
N1,N2-bis(5-methylisoxazol-3-yl)oxalamideIsoxazole derivativeAntimicrobial
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazoleIsoxazole derivativeCOX-1 inhibitor
N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido)benzenesulfonamidesSulfonamide derivativesWeak hCA inhibitors

This table illustrates how this compound compares to other compounds with similar structures but differing biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.